Biotinil-AEEAc-AEEAc-OH

Descripción general

Descripción

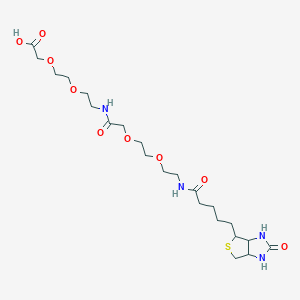

Biotinyl-AEEAc-AEEAc-OH is a useful research compound. Its molecular formula is C22H38N4O9S and its molecular weight is 534.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Biotinyl-AEEAc-AEEAc-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotinyl-AEEAc-AEEAc-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reacciones de Bioconjugación

La porción de biotina de Biotinil-AEEAc-AEEAc-OH le permite participar en reacciones de bioconjugación. Esto es crucial para el etiquetado y la detección de biomoléculas como proteínas, enzimas y ácidos nucleicos, lo cual es esencial en estudios de bioquímica y biología molecular .

Inmunoprecipitación

En la inmunoprecipitación, las proteínas biotiniladas se pueden aislar de manera eficiente. Esto ayuda a los investigadores a estudiar las interacciones proteína-proteína y analizar la composición de los complejos proteicos .

Purificación por Afinidad

Los péptidos marcados con biotina se utilizan en la purificación por afinidad para aislar proteínas específicas de una mezcla compleja al aprovechar la fuerte afinidad entre la estreptavidina/avidina y la biotina .

Citometría de Flujo basada en FRET

La transferencia de energía de resonancia de fluorescencia (FRET) utilizando péptidos biotinilados se puede aplicar en citometría de flujo para estudiar las interacciones proteicas y la localización de los receptores .

Inmunoensayos en Fase Sólida

Los compuestos biotinilados se utilizan en inmunoensayos en fase sólida, como el ensayo inmunoenzimático ligado a enzimas (ELISA), para capturar anticuerpos o antígenos específicos .

Análisis de Western Blot

En el western blotting, los anticuerpos o proteínas biotinilados facilitan la detección y cuantificación de las proteínas diana .

Inmunohistoquímica (IHC)

La IHC utiliza anticuerpos biotinilados para detectar antígenos específicos en secciones de tejido, lo que ayuda en el diagnóstico de enfermedades y el estudio de la distribución tisular de los antígenos .

Análisis de Marcadores de Superficie Celular

This compound se puede utilizar para marcar marcadores de superficie celular, que luego se pueden identificar y cuantificar utilizando diversas técnicas bioquímicas .

Mecanismo De Acción

Target of Action

The primary target of Biotinyl-AEEAc-AEEAc-OH is Biotin Protein Ligase (BPL) . BPL is a bifunctional protein responsible for enzymatic biotinylation of two biotin-dependent enzymes, as well as serving as a transcriptional repressor that controls biotin synthesis and import .

Mode of Action

Biotinyl-AEEAc-AEEAc-OH, also known as Biotinyl-acylsulfamide adenosine (BASA), acts by inhibiting the enzymatic activity of BPL in vitro, as well as functioning as a transcription co-repressor . This dual action allows Biotinyl-AEEAc-AEEAc-OH to effectively inhibit the function of BPL, thereby affecting the processes controlled by this protein.

Biochemical Pathways

The biochemical pathways affected by Biotinyl-AEEAc-AEEAc-OH are those involving the biotinylation of proteins and other macromolecules . Biotinylation is the process of attaching biotin to proteins and other macromolecules, and it targets specific functional groups or residues, including primary amines, sulfhydryls, carboxyls, and carbohydrates . By inhibiting BPL, Biotinyl-AEEAc-AEEAc-OH disrupts these pathways, affecting the downstream effects of biotinylation.

Pharmacokinetics

The compound’s unique structure, featuring a biotinyl moiety coupled with two aeeac (aminoethoxyethoxyacetic acid) linkers, suggests that it may have unique pharmacokinetic properties

Result of Action

The molecular and cellular effects of Biotinyl-AEEAc-AEEAc-OH’s action are primarily related to its inhibition of BPL. This inhibition disrupts the biotinylation of proteins and other macromolecules, which can have wide-ranging effects on cellular processes . For example, biotin-dependent carboxylases, which are involved in the metabolism of fatty acids, amino acids, and carbohydrates, require the biotinylation process for their function . Therefore, the inhibition of BPL by Biotinyl-AEEAc-AEEAc-OH could potentially disrupt these metabolic processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Biotinyl-AEEAc-AEEAc-OH. For example, the compound’s action may be influenced by factors such as temperature, nutrient concentration, and the presence of other chemical compounds . .

Análisis Bioquímico

Biochemical Properties

Biotinyl-AEEAc-AEEAc-OH plays a crucial role in biochemical reactions due to its ability to form strong interactions with biotin-binding proteins, such as streptavidin and avidin . These interactions are highly specific and stable, making Biotinyl-AEEAc-AEEAc-OH an excellent candidate for use in affinity purification, labeling, and detection assays. The compound’s biotin moiety allows it to bind tightly to streptavidin, forming a complex that can be used to isolate and study various biomolecules. Additionally, Biotinyl-AEEAc-AEEAc-OH can interact with enzymes involved in biotin-dependent carboxylation reactions, such as acetyl-CoA carboxylase .

Cellular Effects

Biotinyl-AEEAc-AEEAc-OH has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with biotin-binding proteins allows it to modulate the activity of these proteins, leading to changes in cellular functions. For example, Biotinyl-AEEAc-AEEAc-OH can affect the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis, thereby influencing lipid metabolism in cells . Additionally, the compound’s interactions with biotin-dependent carboxylases can impact gene expression by altering the availability of biotinylated proteins that serve as cofactors in transcriptional regulation .

Molecular Mechanism

The molecular mechanism of Biotinyl-AEEAc-AEEAc-OH involves its binding interactions with biotin-binding proteins and enzymes. The biotin moiety of the compound forms a strong, non-covalent bond with streptavidin or avidin, creating a stable complex that can be used in various biochemical assays. This interaction is highly specific, allowing for the precise targeting and isolation of biotinylated biomolecules. Additionally, Biotinyl-AEEAc-AEEAc-OH can inhibit or activate enzymes involved in biotin-dependent carboxylation reactions, such as acetyl-CoA carboxylase, by modulating the availability of biotinylated cofactors . These interactions can lead to changes in gene expression and cellular metabolism, highlighting the compound’s potential as a tool for studying biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Biotinyl-AEEAc-AEEAc-OH can change over time due to factors such as stability and degradation . The compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to hydrolysis or other degradation processes. Long-term studies have shown that Biotinyl-AEEAc-AEEAc-OH can maintain its activity for several weeks when stored properly, but its effects on cellular function may diminish over time as the compound degrades . Additionally, the stability of the compound can be influenced by factors such as temperature, pH, and the presence of other reactive species in the experimental environment.

Dosage Effects in Animal Models

The effects of Biotinyl-AEEAc-AEEAc-OH can vary with different dosages in animal models . At low doses, the compound has been shown to have minimal toxic or adverse effects, making it suitable for use in various experimental settings. At higher doses, Biotinyl-AEEAc-AEEAc-OH can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced. These findings highlight the importance of optimizing dosage levels to achieve the desired experimental outcomes while minimizing potential toxicity.

Metabolic Pathways

Biotinyl-AEEAc-AEEAc-OH is involved in several metabolic pathways, primarily those related to biotin-dependent carboxylation reactions . The compound interacts with enzymes such as acetyl-CoA carboxylase, which catalyzes the first committed step in fatty acid biosynthesis . By modulating the activity of these enzymes, Biotinyl-AEEAc-AEEAc-OH can influence metabolic flux and metabolite levels within cells. Additionally, the compound’s interactions with biotin-binding proteins can affect the availability of biotinylated cofactors, further impacting metabolic pathways and cellular functions.

Transport and Distribution

The transport and distribution of Biotinyl-AEEAc-AEEAc-OH within cells and tissues are mediated by biotin-binding proteins and transporters . Once inside the cell, the compound can be distributed to various subcellular compartments, where it interacts with target biomolecules. The presence of biotin-binding proteins, such as streptavidin and avidin, facilitates the localization and accumulation of Biotinyl-AEEAc-AEEAc-OH in specific cellular regions . This targeted distribution allows the compound to exert its effects on specific biochemical pathways and cellular processes.

Subcellular Localization

Biotinyl-AEEAc-AEEAc-OH exhibits specific subcellular localization patterns, which can influence its activity and function . The compound is often localized to regions where biotin-binding proteins are abundant, such as the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct Biotinyl-AEEAc-AEEAc-OH to specific compartments or organelles. The subcellular distribution of the compound can impact its interactions with target biomolecules and its overall effectiveness in biochemical assays and studies.

Propiedades

IUPAC Name |

2-[2-[2-[[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N4O9S/c27-18(4-2-1-3-17-21-16(15-36-17)25-22(31)26-21)23-5-7-32-9-11-34-13-19(28)24-6-8-33-10-12-35-14-20(29)30/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSMPUIBHSIUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1487601.png)

![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1487603.png)

![Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate](/img/structure/B1487608.png)

amine](/img/structure/B1487612.png)

![4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1487613.png)

![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoroctyl)oxyl]-1,1,2,2-tetrafluoro-ethanesulfonic acid,potassium salt](/img/structure/B1487618.png)

![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487620.png)